2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinoline and indole , both of which are nitrogen-containing bicyclic compounds widely found in nature and used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . Quinoline and indole derivatives are known for their diverse biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline and indole derivatives are typically synthesized through chemical modification, resulting in improved therapeutic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, it might be slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its unique structure allows it to interact with various cellular targets, leading to apoptosis (programmed cell death) in cancer cells. Studies have demonstrated its efficacy against different cancer cell lines, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile has been investigated for its antimicrobial properties. It has shown significant activity against a range of bacterial and fungal pathogens. This makes it a valuable compound in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Applications
Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
The neuroprotective effects of 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile have been explored in various studies. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antioxidant Properties
This compound has demonstrated strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This is particularly important in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a critical role .
Enzyme Inhibition
2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile has been studied for its ability to inhibit various enzymes. This includes enzymes involved in metabolic pathways and disease processes. By inhibiting these enzymes, the compound can potentially be used to treat metabolic disorders and other enzyme-related diseases .
Material Science
Beyond biomedical applications, this compound has been explored in material science for its unique chemical properties. It can be used in the development of new materials with specific electronic, optical, or mechanical properties. This includes applications in organic electronics, sensors, and other advanced materials.
Each of these applications highlights the versatility and potential of 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile in various fields of scientific research.
Mechanism of Action
Target of Action
Structurally similar compounds have been found to inhibit casein kinase 1 alpha and/or delta (csnk1α and/or δ), which are useful for the treatment of proliferative disorders .
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it interacts with its targets (such as csnk1α and/or δ) and inhibits their function, leading to potential therapeutic effects .
Biochemical Pathways
Given its potential inhibitory effect on csnk1α and/or δ, it may impact pathways related to cell proliferation and growth .
Result of Action
Given its potential inhibitory effect on csnk1α and/or δ, it may lead to a decrease in cell proliferation, which could be beneficial in the treatment of proliferative disorders .
properties
IUPAC Name |
2-amino-6-chloro-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-16-8-14-17(11-4-3-7-23-10-11)15(9-21)19(22)24-18(14)13-6-2-1-5-12(13)16/h1-8,10,17H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBTLFGIQSVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.